molecular formula C8H17ClN2O B3379338 N-(4-methylpiperidin-4-yl)acetamide hydrochloride CAS No. 155928-36-2

N-(4-methylpiperidin-4-yl)acetamide hydrochloride

Cat. No. B3379338
Key on ui cas rn: 155928-36-2
M. Wt: 192.68 g/mol
InChI Key: UHYBGEICIXZGQQ-UHFFFAOYSA-N
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Patent
US05498618

Procedure details

A solution of 19 g of N-[1-(phenylmethyl)-4-methyl-4-piperidinyl]acetamide hydrochloride in 400 ml of methanol was hydrogenated at normal pressure and at room temperature with 5 g of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 11.8 g of N-[4-methyl-4-piperidinyl]acetamide hydrochloride; mp. 230°-233° C. (interm. 3).
Name
N-[1-(phenylmethyl)-4-methyl-4-piperidinyl]acetamide hydrochloride
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].C1(C[N:9]2[CH2:14][CH2:13][C:12]([NH:16][C:17](=[O:19])[CH3:18])([CH3:15])[CH2:11][CH2:10]2)C=CC=CC=1.[H][H]>CO.[Pd]>[ClH:1].[CH3:15][C:12]1([NH:16][C:17](=[O:19])[CH3:18])[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]1 |f:0.1,5.6|

Inputs

Step One
Name
N-[1-(phenylmethyl)-4-methyl-4-piperidinyl]acetamide hydrochloride
Quantity
19 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)CN1CCC(CC1)(C)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1(CCNCC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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